

Discovery and first synthesis of 1,1-Diphenylacetone

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Compound of Interest

Compound Name: 1,1-Diphenylacetone

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An In-depth Technical Guide to the Discovery and First Synthesis of **1,1-Diphenylacetone**

Foreword

The early 20th century marked a transformative era in organic chemistry, shifting the discipline from primarily analytical and observational science to a predictive and creative one.^{[1][2]} The development of powerful synthetic reactions like the Grignard and Friedel-Crafts alkylation provided chemists with the tools to construct complex molecular architectures from simple precursors.^[3] It is within this vibrant landscape of discovery that **1,1-diphenylacetone** ($C_{15}H_{14}O$), a diaryl-substituted aliphatic ketone, emerged. While the precise moment of its initial discovery remains obscure in the historical record, its synthesis has been documented since the early 20th century, serving as a testament to the burgeoning capabilities of synthetic organic chemistry.^[4] This guide provides a detailed exploration of the first robust and thoroughly documented synthesis of **1,1-diphenylacetone**, grounding the protocol in the fundamental principles that govern its mechanism and execution.

Historical Context: The Dawn of Modern Synthesis

The synthesis of **1,1-diphenylacetone** did not occur in a vacuum. It was a product of a period rich with foundational discoveries. The work of Victor Grignard on organomagnesium halides (for which he shared the 1912 Nobel Prize) and the earlier elucidation of electrophilic aromatic substitution by Charles Friedel and James Crafts in 1877 laid the essential groundwork.^{[3][5]} These reactions empowered chemists to form carbon-carbon bonds with unprecedented efficiency, moving beyond the limitations of classical condensation and substitution reactions.

The establishment of reliable, peer-vetted synthetic procedures became critical, a need that was famously met by the publication of *Organic Syntheses*, which aimed to provide detailed, reproducible laboratory methods.^[6] It is in this collection that we find one of the earliest, most detailed, and verifiable preparations of **1,1-diphenylacetone**, adapted from the work of Ruggli, Dahn, and Wegmann.^[7]

The First Documented Synthesis: A Friedel-Crafts Approach

The first thoroughly documented and validated synthesis of **1,1-diphenylacetone** proceeds via a two-step sequence: the α -bromination of phenylacetone followed by a Friedel-Crafts alkylation of benzene.^{[7][8]} This method showcases a strategic combination of functional group manipulation and classic C-C bond formation.

Overall Synthetic Workflow

The process begins with readily available phenylacetone, which is first activated by bromination at the alpha-carbon. The resulting α -bromo- α -phenylacetone is then used as an alkylating agent in a Friedel-Crafts reaction with benzene to form the target molecule.

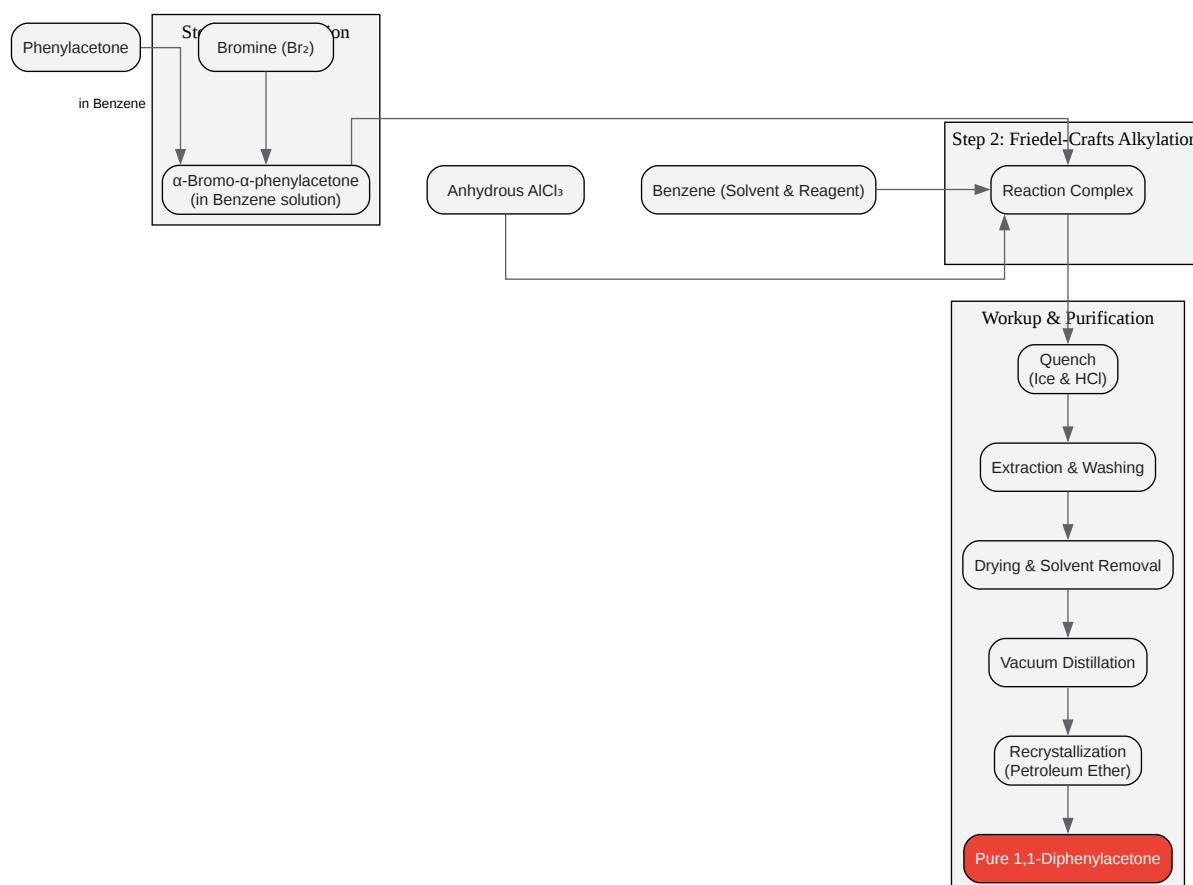
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Figure 1: Overall workflow for the synthesis of **1,1-diphenylacetone**.

Causality Behind Experimental Choices

A robust protocol is defined by deliberate choices that maximize yield and purity while ensuring safety and reproducibility.

Reagent/Condition	Role & Scientific Rationale
Phenylacetone	The starting material, providing the acetone backbone and one of the two phenyl groups.
Bromine (Br ₂) in Benzene	Electrophilic Brominating Agent. Brominates the α -carbon of phenylacetone. Benzene serves as the solvent. The reaction generates HBr as a byproduct.
Dry Nitrogen/CO ₂ Stream	Removal of HBr. Passing an inert gas through the solution removes the HBr byproduct, driving the equilibrium of the bromination reaction towards the product (Le Châtelier's Principle). [7]
Anhydrous AlCl ₃	Lewis Acid Catalyst. Activates the α -bromo- α -phenylacetone by coordinating to the bromine, facilitating its departure and the formation of a carbocationic intermediate for the Friedel-Crafts reaction. [8]
Dry, Thiophene-free Benzene	Reagent and Solvent. Serves as the nucleophile that attacks the electrophilic intermediate. Must be dry and free of sulfur-containing impurities (like thiophene) to prevent deactivation of the AlCl ₃ catalyst. [7]
Ice & Concentrated HCl	Quenching. The reaction is quenched by pouring it onto ice and acid. This hydrolyzes the aluminum complexes, deactivates the catalyst, and separates the organic and aqueous layers. [7]
Sodium Bicarbonate Wash	Neutralization. Removes any residual acid (HCl, HBr) from the organic layer.
Anhydrous Sodium Sulfate	Drying Agent. Removes trace amounts of water from the organic solution before solvent evaporation.

Vacuum Distillation	Purification. Separates the high-boiling 1,1-diphenylacetone from unreacted starting materials and lower-boiling impurities.
Recrystallization	Final Purification. Further purifies the solid product based on differences in solubility, yielding a crystalline final product of high purity. [8]

Reaction Mechanism: The Friedel-Crafts Alkylation Step

The core of this synthesis is the aluminum chloride-catalyzed alkylation of benzene. The Lewis acid polarizes the C-Br bond, leading to the formation of a resonance-stabilized carbocation that acts as the electrophile.

Figure 2: Mechanism of the Friedel-Crafts alkylation step.

Experimental Protocol (Adapted from Organic Syntheses)

This protocol is a self-validating system, representing a procedure that has been rigorously tested and confirmed for reproducibility.[7]

A. α -Bromo- α -phenylacetone

- Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (fitted with a gas outlet), place 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone.
- Bromination: With stirring, add 45 g (0.28 mole) of bromine dropwise over 1 hour. The solution will become a clear orange-red.
- HBr Removal: Replace the dropping funnel with a gas inlet tube and pass a rapid stream of dry nitrogen through the solution for 3–6 hours to drive off the hydrogen bromide byproduct, promoting the reaction to completion. The solution turns yellow-green.

- Transfer: The resulting benzene solution of α -bromo- α -phenylacetone is transferred to a dry separatory funnel for the next step.

B. α,α -Diphenylacetone

- Catalyst Setup: In the cleaned reaction flask, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene. Heat the mixture to a gentle boil on a steam bath with stirring.
- Alkylation: Add the benzene solution of α -bromo- α -phenylacetone from step A.4 dropwise to the boiling benzene- AlCl_3 slurry over 1.5–2 hours. A vigorous evolution of HBr will occur.
- Reaction Completion: After the addition is complete, continue to heat and stir the mixture for an additional hour.
- Quenching: Cool the reaction flask in an ice bath. Cautiously pour the reaction mixture onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid in a 2-L beaker.
- Workup: Once the ice has melted, separate the benzene layer. Extract the aqueous layer with three 50-mL portions of ether.
- Washing: Combine the organic extracts and wash them sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution.
- Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate for at least 1 hour. Evaporate the solvents on a steam bath.
- Purification: Distill the crude product under vacuum. The main fraction of **1,1-diphenylacetone** boils at 142–148°C at 2–3 mm pressure.^[7] The distillate solidifies upon cooling.
- Recrystallization: Further purify the solid by recrystallizing from petroleum ether (b.p. 35–60°C) to yield a nearly colorless product.

Characterization and Data

The identity and purity of the synthesized **1,1-diphenylacetone** are confirmed through physical and spectroscopic methods.[4][9]

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O
Molar Mass	210.27 g/mol [8]
Appearance	White to off-white crystalline solid[4]
Melting Point	46 °C[8]
Boiling Point	307 °C (at 760 mm); 142–148 °C (at 2-3 mm)[7] [8]
Solubility	Insoluble in water; soluble in ethanol, ether, chloroform[4]

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is a key identifier. Expected signals include a singlet for the methyl protons (CH₃) and a multiplet for the aromatic protons of the two phenyl rings, along with a singlet for the methine proton (CH).[10]
- Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption peak for the ketone carbonyl (C=O) stretch, typically around 1715-1720 cm⁻¹. It will also display absorptions corresponding to aromatic C=C and C-H bonds.[9][11]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 210, confirming the molecular weight.[12]

Conclusion

The synthesis of **1,1-diphenylacetone** via Friedel-Crafts alkylation is a classic example of early 20th-century organic chemistry, illustrating the power of newly developed reactions to construct molecules of increasing complexity. The detailed procedure, validated and published in Organic Syntheses, provides a reliable and instructive guide that highlights the importance of reaction control, catalyst function, and purification strategy. This synthesis is more than a mere

protocol; it is a historical and pedagogical tool that demonstrates the logical and causal principles underpinning modern organic synthesis.

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References

- 1. boronmolecular.com [boronmolecular.com]
- 2. Organic Synthesis: Wherefrom and Whither? (Some Very Personal Reflections) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Page loading... [wap.guidechem.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. History of OrgSyn [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,1-Diphenylacetone - Wikipedia [en.wikipedia.org]
- 9. 1,1-Diphenylacetone | C15H14O | CID 69907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1-Diphenylacetone(781-35-1) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 1,1-Diphenylacetone synthesis - chemicalbook [chemicalbook.com]
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